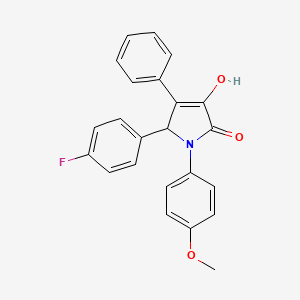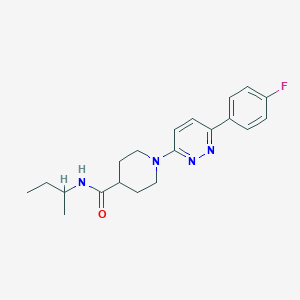![molecular formula C23H18F2N4O4 B11272567 N-(2,4-difluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11272567.png)
N-(2,4-difluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-DIFLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE: is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[3,2-d]pyrimidin-1-yl core, which is a fused heterocyclic system, and is substituted with a 2,4-difluorophenyl group and a 4-methoxyphenylmethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-DIFLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrido[3,2-d]pyrimidin-1-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,4-difluorophenyl group: This step may involve nucleophilic aromatic substitution reactions.
Attachment of the 4-methoxyphenylmethyl group: This can be done through alkylation reactions using suitable reagents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[3,2-d]pyrimidin-1-yl core, potentially forming alcohols.
Substitution: The fluorine atoms in the 2,4-difluorophenyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : It may have potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : The compound could be investigated for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: : It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrido[3,2-d]pyrimidin-1-yl core suggests potential interactions with nucleic acids or proteins, influencing cellular pathways.
類似化合物との比較
Similar Compounds
N-(2,4-DIFLUOROPHENYL)CARBAMATE: Shares the 2,4-difluorophenyl group but differs in the core structure.
4-METHOXYPHENYL N-(2,4-DIFLUOROPHENYL)CARBAMATE: Similar functional groups but different core structure.
2,4-DICHLOROPHENYL N-(4-METHOXYPHENYL)CARBAMATE: Similar functional groups with chlorine substitution instead of fluorine.
Uniqueness: : The uniqueness of N-(2,4-DIFLUOROPHENYL)-2-{3-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETAMIDE lies in its specific combination of functional groups and the pyrido[3,2-d]pyrimidin-1-yl core, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H18F2N4O4 |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H18F2N4O4/c1-33-16-7-4-14(5-8-16)12-29-22(31)21-19(3-2-10-26-21)28(23(29)32)13-20(30)27-18-9-6-15(24)11-17(18)25/h2-11H,12-13H2,1H3,(H,27,30) |
InChIキー |
AMFQCOIQBJJALD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methoxyphenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272485.png)

![N-(4-fluorobenzyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272494.png)
![N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272499.png)
![4-[(3-Methylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11272503.png)
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide](/img/structure/B11272515.png)
![ethyl 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B11272521.png)
![N-(4-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11272526.png)
![7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11272528.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11272535.png)

![N-(4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B11272545.png)
![2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11272558.png)
![3-benzyl-1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11272579.png)
